![molecular formula C17H15N3O2 B512599 4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 5499-76-3](/img/structure/B512599.png)
4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as 4-HM-5-MPP, is a pyrazolone derivative with a wide range of applications in scientific research. This compound is a synthetic molecule, which has been studied for its potential use in a variety of areas, such as drug development and organic synthesis.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The reactivity of certain compounds, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one and its derivatives, makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds exhibit a unique reactivity offering mild reaction conditions for generating versatile cynomethylene dyes from various precursors, indicating their potential in dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).
Biological Activities and Pharmaceutical Applications
Chromones and their derivatives, including compounds structurally related to the mentioned chemical, show significant antioxidant properties. These properties are crucial for neutralizing active oxygen and interrupting free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The presence of specific functional groups in these molecules is essential for their radical scavenging activity, highlighting the importance of molecular structure in biological efficacy (Yadav et al., 2014).
Catalytic and Synthetic Methodologies
Research on hybrid catalysts for synthesizing pyranopyrimidine cores, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, highlights the role of innovative catalytic applications. These studies focus on the synthesis of substituted pyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives, demonstrating the potential of such compounds in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
4-[(2-hydroxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-14(11-18-15-9-5-6-10-16(15)21)17(22)20(19-12)13-7-3-2-4-8-13/h2-11,19,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOOKZHTMNFLCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B512531.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide](/img/structure/B512537.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B512544.png)
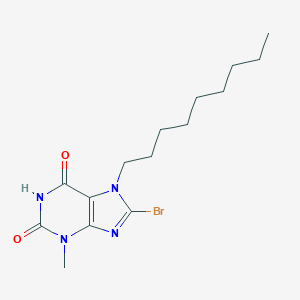
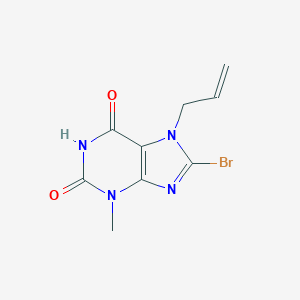
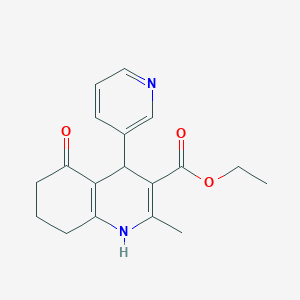
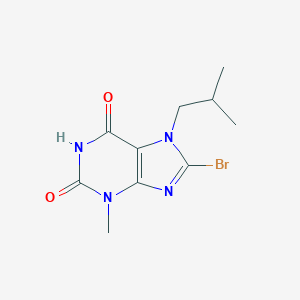
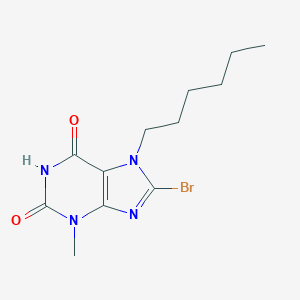
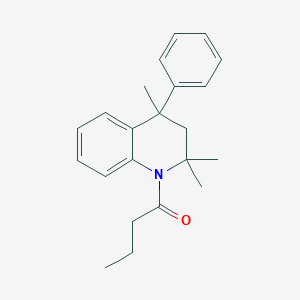
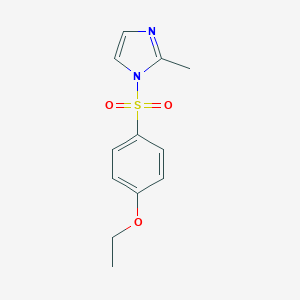
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)
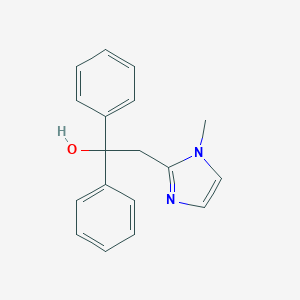
![6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid](/img/structure/B512611.png)
![4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-one oxime](/img/structure/B512616.png)